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Compound of Interest

Compound Name: Pamoic Acid

Cat. No.: B1678370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Pamoic acid, a common counter-ion in pharmaceutical formulations, is utilized to modify the

solubility and dissolution rate of active pharmaceutical ingredients (APIs), often to create long-

acting injectable dosage forms. This guide provides a comprehensive assessment of the safety

and toxicity of pamoic acid, comparing it with other frequently used counter-ions:

hydrochloride, sulfate, and mesylate. The information presented is curated from publicly

available safety data sheets, regulatory documents, and toxicological studies to support

informed decisions in drug development.

Comparative Toxicity Profile
The following table summarizes the key toxicological data for pamoic acid and selected

common counter-ions. It is important to note that the toxicity of a salt form is influenced by both

the API and the counter-ion. The data for the comparator counter-ions are presented for their

common salt forms or the acid itself to provide a relevant comparison.
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Toxicological
Endpoint

Pamoic Acid
Hydrochloride
(as Sodium
Chloride)

Sulfate (as
Sodium
Sulfate)

Mesylate (as
Methanesulfon
ic Acid)

Acute Toxicity

(Oral LD50, rat)

Data not

available

3,000 - 3,550

mg/kg[1][2][3][4]

[5]

>2,000 - >10,000

mg/kg
649 mg/kg

Acute Toxicity

(Other)

Intraperitoneal

LD50 (mouse):

390 mg/kg

Dermal LD50

(rabbit): >10,000

mg/kg

Inhalation LC50

(rat): >2.4 mg/L

Dermal LD50

(rabbit): >1,000 -

2,000 mg/kg

Skin Irritation Irritant
Non-irritant to

slightly irritating
Non-irritant Corrosive

Eye Irritation Irritant Irritant Slightly irritating

Corrosive,

causes serious

eye damage

Sensitization
No sensitizing

effects known

Not expected to

be a sensitizer

Not expected to

be a sensitizer

Not a skin

sensitizer

Genotoxicity

Negative in

Ames, mouse

lymphoma, and

in vivo mouse

micronucleus/chr

omosomal

aberration

assays. Positive

in in vitro

chromosomal

aberration assay

in CHO cells at

high

concentrations

(>500 µg/mL).

Generally

considered non-

genotoxic. Some

potential for

formation of

genotoxic alkyl

chlorides during

synthesis.

Negative in

Ames test. Not

considered

genotoxic.

Methanesulfonic

acid is Ames-

negative. Major

concern is the

formation of

genotoxic and

carcinogenic

alkyl mesylates

during synthesis.
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Carcinogenicity

No evidence of

oncogenicity in a

2-year rat study.

Not classifiable

as to its

carcinogenicity to

humans (IARC

Group 3). No

evidence of

carcinogenicity in

animal studies.

Strong inorganic

acid mists

containing

sulfuric acid are

carcinogenic to

humans (IARC

Group 1).

Sulfuric acid

itself is not

classified as a

carcinogen.

Methanesulfonic

acid is not

classified as a

carcinogen.

However, alkyl

mesylates are

considered

potentially

carcinogenic.

Reproductive &

Developmental

Toxicity

Data not readily

available.

Studies on drugs

with pamoate

salts attribute

reproductive

toxicity to the

active moiety.

Limited data

available. No

evidence of

significant

reproductive or

developmental

toxicity.

Not considered a

reproductive or

developmental

toxicant.

Methanesulfonic

acid is not

classified as a

reproductive

toxicant. Some

soluble lead salts

of

methanesulfonic

acid have shown

reproductive and

developmental

toxicity.

Experimental Workflow for Safety and Toxicity
Assessment
The safety and toxicity of a pharmaceutical excipient like pamoic acid are typically evaluated

through a standardized battery of non-clinical studies. The following diagram illustrates a

general workflow for this assessment.
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Caption: General workflow for the non-clinical safety and toxicity assessment of a

pharmaceutical excipient.
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Experimental Protocols
The following are summaries of standard methodologies for key toxicity studies, primarily

based on OECD (Organisation for Economic Co-operation and Development) guidelines, which

are internationally accepted standards.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This test identifies substances that cause gene mutations by reverse mutation.

Principle: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent

strains of Escherichia coli are exposed to the test substance in the presence and absence of

a metabolic activation system (S9 mix from rat liver).

Procedure: The bacterial strains are plated on a minimal agar medium lacking the essential

amino acid. If the test substance is a mutagen, it will cause mutations that restore the ability

of the bacteria to synthesize the required amino acid, leading to the growth of revertant

colonies.

Evaluation: A substance is considered mutagenic if it produces a concentration-related

increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test -
OECD 473
This assay detects structural chromosomal damage in cultured mammalian cells.

Principle: Cultured mammalian cells (e.g., Chinese Hamster Ovary - CHO cells, or human

lymphocytes) are exposed to the test substance with and without metabolic activation.

Procedure: Cells are treated with the test substance for a defined period. After treatment,

they are exposed to a metaphase-arresting agent (e.g., colcemid), harvested, and stained.

Metaphase cells are then analyzed microscopically for chromosomal aberrations.

Evaluation: A significant, dose-dependent increase in the percentage of cells with structural

chromosomal aberrations indicates a positive result.
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In Vivo Mammalian Erythrocyte Micronucleus Test -
OECD 474
This test assesses genotoxicity in the bone marrow of rodents.

Principle: The assay detects damage to chromosomes or the mitotic apparatus in

erythroblasts by identifying micronuclei in newly formed red blood cells.

Procedure: Rodents (usually mice or rats) are exposed to the test substance, typically via

oral gavage or intraperitoneal injection. Bone marrow is collected at appropriate time points

after exposure, and polychromatic erythrocytes are scored for the presence of micronuclei.

Evaluation: A statistically significant, dose-related increase in the frequency of

micronucleated polychromatic erythrocytes in treated animals compared to controls indicates

a positive result.

Carcinogenicity Studies - OECD 451
These long-term studies evaluate the carcinogenic potential of a substance in rodents.

Principle: To observe test animals for a major portion of their lifespan for the development of

neoplastic lesions after chronic exposure to the test substance.

Procedure: The test substance is administered daily to groups of rodents (usually rats and

mice of both sexes) for an extended period (typically 18-24 months). At least three dose

levels and a concurrent control group are used. Animals are monitored for clinical signs of

toxicity and tumor development. A full histopathological examination is performed at the end

of the study.

Evaluation: A statistically significant increase in the incidence of tumors in any organ of the

treated groups compared to the control group is evidence of carcinogenicity.

Reproductive and Developmental Toxicity Studies -
OECD 414, 415, 416
These studies assess the potential adverse effects of a substance on reproductive function and

development.
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Principle: To detect any effects on male and female reproductive performance, including

gonadal function, mating behavior, conception, parturition, and early postnatal development,

as well as any effects on the developing embryo and fetus.

Procedure: Studies involve dosing of the test substance to animals (usually rats) before and

during mating, and for females, throughout gestation and lactation. Multiple generations may

be studied to detect effects on fertility and development. For developmental toxicity

(teratogenicity), pregnant animals are dosed during the period of organogenesis, and fetuses

are examined for malformations.

Evaluation: Endpoints include fertility indices, number of live and dead offspring, offspring

viability, growth, and development, and the presence of any birth defects.

Conclusion
Pamoic acid demonstrates a generally favorable safety profile, particularly concerning

genotoxicity and carcinogenicity. It is non-mutagenic in the Ames test and did not show

carcinogenic potential in a long-term rat study. The positive finding in an in vitro chromosomal

aberration assay at high, likely non-physiological, concentrations is a point for consideration but

is mitigated by the negative in vivo genotoxicity results. The lack of publicly available data on

oral LD50 in rats and comprehensive reproductive and developmental toxicity studies

represents a data gap.

In comparison to other common counter-ions, pamoic acid's toxicity profile appears to be of

low concern. Hydrochloride and sulfate salts are generally considered to have very low toxicity.

The primary safety concern with mesylate salts is not the counter-ion itself but the potential for

the formation of genotoxic impurities during the manufacturing process, a risk that also exists to

a lesser extent with hydrochloride salts.

For drug development professionals, the selection of a counter-ion requires a holistic

assessment of its impact on the API's physicochemical properties, manufacturability, and safety

profile. Based on the available data, pamoic acid is a viable and safe option as a counter-ion,

particularly when a low-solubility salt is desired for creating modified-release formulations. As

with any excipient, a thorough risk assessment should be conducted in the context of the

specific API and intended clinical use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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